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Compound of Interest

2-Chloro-2-ethoxyacetic acid ethyl
Compound Name:
ester

Cat. No.: B1585489

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Ubersicht iiber die
Derivatisierungsreaktionen von 2-Chlor-2-ethoxyessigsaureethylester, einer vielseitigen
Reagenz in der organischen Synthese. Wir werden uns auf die zugrunde liegenden
Mechanismen, bewahrte Protokolle und die strategische Bedeutung dieser Reaktionen fur die
Synthese komplexer Molekile und pharmazeutischer Wirkstoffe konzentrieren.

Einflihrung: Die Reaktivitat von 2-Chlor-2-
ethoxyessigsaureethylester

2-Chlor-2-ethoxyessigsaureethylester ist ein bifunktionelles Molekil, dessen Reaktivitat durch
die Prasenz mehrerer funktioneller Gruppen bestimmt wird:

o a-Chlor-Ether-System: Das zentrale Kohlenstoffatom ist sowohl an ein elektronegatives
Chloratom als auch an eine Ethoxygruppe gebunden. Dies macht es zu einem hochreaktiven
elektrophilen Zentrum, das anféllig fur nukleophile Angriffe ist. Das Chloratom ist eine
ausgezeichnete Abgangsgruppe.

o Esterfunktionalitat: Die Ethylestergruppe bietet einen weiteren Punkt fur chemische
Modifikationen, obwohl sie unter den in diesem Leitfaden beschriebenen Bedingungen im
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Allgemeinen stabil ist.

Die primare Reaktivitat konzentriert sich auf die nukleophile Substitution des Chloratoms.
Aufgrund der sterischen Hinderung und der elektronischen Effekte der benachbarten Ethoxy-
und Estergruppen verlaufen diese Reaktionen typischerweise tUber einen SN2-Mechanismus.
Dies impliziert einen Rickseitenangriff des Nukleophils, der zu einer Inversion der
Konfiguration am chiralen Zentrum fhrt, falls ein solches vorhanden ist.

Abbildung 1: Uberblick tiber die Sn2-Reaktionen von 2-Chlor-2-ethoxyessigsaureethylester.

Substitution mit N-Nukleophilen: Synthese von a-
Azido- und a-Aminoestern

Die Einfuhrung einer Stickstofffunktionalitat am a-Kohlenstoff ist ein entscheidender Schritt bei
der Synthese von nicht-naturlichen Aminosauren und stickstoffhaltigen Heterocyclen.

Azidierung: Ein Gateway zu Aminen

Die Reaktion mit Natriumazid ist eine robuste Methode zur Einfihrung einer Azidogruppe, die
anschlieend leicht zu einer priméaren Amingruppe reduziert werden kann. Die Azidogruppe
dient hier als stabile und weniger basische Vorstufe eines Amins.

Mechanistische Uberlegungen: Die Reaktion ist eine klassische SN2-Substitution.[1] Das Azid-
lon (N37) ist ein ausgezeichnetes Nukleophil. Polare aprotische Lésungsmittel wie N-
Methylpyrrolidon (NMP) oder Dimethylformamid (DMF) sind ideal, da sie das Natriumkation
solvatisieren, das Azid-Anion jedoch "nackt" und hochreaktiv lassen, was die
Reaktionsgeschwindigkeit erhoht.

Protokoll 1: Synthese von 2-Azido-2-ethoxyessigsaureethylester
¢ Reagenzien und Aufbau:

o In einem trockenen 100-ml-Rundkolben, ausgestattet mit einem Magnetriihrer und einem
Ruckflusskiihler, werden 2-Chlor-2-ethoxyessigsaureethylester (10 mmol, 1 Ag.) in N-
Methylpyrrolidon (30 ml) gelost.

o Natriumazid (15 mmol, 1,5 Ag.) wird vorsichtig zu der Losung gegeben.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.arkat-usa.org/get-file/44236/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Reaktionsdurchfuhrung:

o Die Suspension wird 3 Stunden bei Raumtemperatur intensiv gerthrt. Der Fortschritt der
Reaktion kann mittels Dunnschichtchromatographie (DC) verfolgt werden.

o Aufarbeitung:
o Nach Abschluss der Reaktion wird die Reaktionsmischung in 500 ml Eiswasser gegossen.

o Das ausgefallene Produkt wird durch Filtration abgetrennt, grindlich mit Wasser
gewaschen und getrocknet.

o Falls erforderlich, kann das Produkt durch Kristallisation aus Methanol weiter gereinigt
werden.

Erwartete Ergebnisse: Dieses Protokoll, angepasst von einer ahnlichen Reaktion, sollte das
gewiinschte Azid in hoher Ausbeute (ca. 90 %) als gelblichen Feststoff oder Ol ergeben.[1]

Direkte Aminierung

Die direkte Umsetzung mit primaren oder sekundaren Aminen ist ebenfalls moglich, um a-
Aminoester-Derivate zu synthetisieren. Diese Reaktion erfordert oft eine Base, um den
wahrend der Reaktion entstehenden Chlorwasserstoff (HCI) abzufangen und das Amin-
Nukleophil zu regenerieren.

Mechanistische Uberlegungen: Ahnlich wie bei der Azidierung handelt es sich um eine SN2-
Reaktion. Die Nukleophilie des Amins ist entscheidend. Sterisch gehinderte Amine reagieren
langsamer. Die Verwendung einer nicht-nukleophilen Base wie Triethylamin (TEA) oder
Kaliumcarbonat ist entscheidend, um Nebenreaktionen zu vermeiden.

Protokoll 2: Synthese von 2-Anilino-2-ethoxyessigsaureethylester
e Reagenzien und Aufbau:

o In einem trockenen 50-ml-Rundkolben werden 2-Chlor-2-ethoxyessigsaureethylester (10
mmol, 1 Aqg.), Anilin (11 mmol, 1,1 Ag.) und Triethylamin (15 mmol, 1,5 Ag.) in trockenem
Acetonitril (25 ml) geldst.
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e Reaktionsdurchfuhrung:

o Die Mischung wird unter Ruckfluss erhitzt und fur 8-12 Stunden geruhrt. Der
Reaktionsfortschritt wird mittels DC tUberwacht.

o Aufarbeitung:
o Nach dem Abkihlen wird das Losungsmittel im Vakuum entfernt.

o Der Ruckstand wird in Ethylacetat (50 ml) aufgenommen und mit Wasser (2 x 20 ml) und
anschlielBend mit gesattigter NaCl-Lésung (20 ml) gewaschen.

o Die organische Phase wird tUber wasserfreiem Natriumsulfat getrocknet, filtriert und das
Lésungsmittel im Vakuum entfernt.

o Das Rohprodukt wird mittels Saulenchromatographie (Kieselgel, Hexan/Ethylacetat-
Gradient) gereinigt.

Substitution mit O-Nukleophilen: Williamson-
Ethersynthese

Die Williamson-Ethersynthese ist eine fundamentale Reaktion zur Bildung von Etherbindungen.
[2][3][4][5][€] In diesem Kontext wird ein Alkoholat oder Phenolat als Nukleophil eingesetzt, um
das Chloratom zu substituieren, was zur Bildung eines gemischten Acetals fuhrt.

Mechanistische Uberlegungen: Die Reaktion folgt einem SN2-Pfad. Der entscheidende erste
Schritt ist die Deprotonierung des Alkohols zu einem reaktiveren Alkoholat. Starke Basen wie
Natriumhydrid (NaH) oder Kalium-tert-butanolat (KOtBu) in einem aprotischen Losungsmittel
wie THF oder DMF sind hierfir ideal.[5] FUr Phenole, die saurer sind, reicht oft eine mildere
Base wie Kaliumcarbonat (K2COs) aus.

Protokoll 3: Synthese von 2-Ethoxy-2-phenoxyessigsaureethylester
e Reagenzien und Aufbau:

o Ein trockener 100-ml-Dreihalskolben wird mit einem Magnetrihrer, einem Tropftrichter und
einem Stickstoffeinlass ausgestattet.
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o Phenol (10 mmol, 1 Ag.) und wasserfreies Kaliumcarbonat (15 mmol, 1,5 Ag.) werden in
trockenem DMF (40 ml) suspendiert.

e Reaktionsdurchfuhrung:
o Die Suspension wird 30 Minuten bei Raumtemperatur geruhrt, um das Phenolat zu bilden.

o Eine Losung von 2-Chlor-2-ethoxyessigsaureethylester (10 mmol, 1 Aqg.) in trockenem
DMF (10 ml) wird langsam Uber den Tropftrichter zugegeben.

o Die Reaktionsmischung wird anschlief3end fur 4-6 Stunden bei 60 °C gerihrt.
o Aufarbeitung:

o Die abgekuhlte Mischung wird in Wasser (150 ml) gegossen und mit Diethylether (3 x 50
ml) extrahiert.

o Die vereinigten organischen Phasen werden mit 1 M NaOH-Ldsung (2 x 30 ml)
gewaschen, um tberschissiges Phenol zu entfernen, gefolgt von Wasser (2 x 30 ml) und
gesattigter NaCl-Losung (30 ml).

o Die organische Schicht wird tber MgSOa getrocknet, filtriert und das Losungsmittel unter
reduziertem Druck entfernt, um das Rohprodukt zu erhalten, das bei Bedarf weiter
gereinigt werden kann.

Substitution mit S-Nukleophilen: Synthese von a-
Thioethern

Analog zur Ethersynthese kdnnen Thioether durch Reaktion mit Thiolaten hergestellt werden.
Schwefelnukleophile sind im Allgemeinen "weicher" und hochreaktiv in SN2-Reaktionen.

Mechanistische Uberlegungen: Der Mechanismus ist identisch mit der Williamson-
Ethersynthese. Ein Thiol wird zun&chst mit einer Base zu einem Thiolat deprotoniert, das dann
als potentes Nukleophil fungiert.
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Abbildung 2: Allgemeiner Sn2-Mechanismus fuir die Derivatisierung.

Nu:~ + EtO-CH(CI)-COOEt

Nukleophil%Angriﬁ

[Nu---CH(OEt)(COOEY)---Cl]- i
I

_____________________ o4

Abgangsgrupie verlasst

Nu-CH(OEt)-COOEt + CI-

Click to download full resolution via product page
Abbildung 2: Allgemeiner Sn2-Mechanismus fir die Derivatisierung.
Protokoll 4. Synthese von 2-Ethoxy-2-(phenylthio)essigsaureethylester
e Reagenzien und Aufbau:

o In einem trockenen 50-ml-Rundkolben unter Stickstoffatmosphére wird Thiophenol (10
mmol, 1 Aq.) in trockenem THF (20 ml) geldst.

o Die Lésung wird auf 0 °C gekuhlt (Eisbad).

o Natriumhydrid (60%ige Dispersion in Mineral6l, 11 mmol, 1,1 Aq.) wird portionsweise
vorsichtig zugegeben. (Achtung: Wasserstoffentwicklung!). Die Mischung wird 20 Minuten
bei 0 °C gertbhrt.

e Reaktionsdurchfuhrung:

o 2-Chlor-2-ethoxyessigsaureethylester (10 mmol, 1 Aq.) wird langsam zu der gekiihlten
Thiolat-L6ésung getropft.
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o Nach beendeter Zugabe wird das Eisbad entfernt und die Reaktion fur 3 Stunden bei

Raumtemperatur geruhrt.

o Aufarbeitung:

o Die Reaktion wird vorsichtig mit geséattigter NH4CI-Losung (10 ml) gequencht.

o Die Mischung wird mit Ethylacetat (3 x 30 ml) extrahiert.

o Die vereinigten organischen Phasen werden mit gesattigter NaCl-L6sung gewaschen,

Uber Na2SOa getrocknet und im Vakuum eingeengt.

o Das Produkt wird durch Saulenchromatographie gereinigt.

Zusammenfassung der Rea

ktionsbedinqungen

sbedingungen

Typ.
Reaktionsty . Typische Lésungsmit o
Nukleophil Temperatur  Ausbeute
p Base tel
(%)
o Natriumazid
Azidierung NMP, DMF Raumtemp. > 90[1]
(NaNs)
o Prim./Sek. o
Aminierung ) K2COs, TEA Acetonitril Ruckfluss 60-80
Amin
Ether- Alkohol/Phen
NaH, K2COs THF, DMF RT - 60 °C 70-90
Synthese ol
Thioether- )
Thiol NaH, K2COs THF, DMF 0°C-RT 80-95
Synthese

Anwendungen in der Wirkstoffentwicklung

Die aus 2-Chlor-2-ethoxyessigsaureethylester hergestellten Derivate sind wertvolle Bausteine

in der medizinischen Chemie.

» o-Aminoester-Derivate: Sie sind direkte Vorlaufer fur die Synthese von modifizierten

Peptiden, Peptidomimetika und chiralen Liganden.
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o Heterocyclen-Synthese: Die bifunktionelle Natur der Produkte ermdglicht
Ringschlussreaktionen. Beispielsweise kann das Produkt aus der Reaktion mit Thioharnstoff
zur Synthese von Aminothiazol-Strukturen fuhren, die in vielen pharmazeutischen
Wirkstoffen vorkommen.[7]

» Linker-Technologie: Die Fahigkeit, leicht mit N-, O- und S-Nukleophilen zu reagieren, macht
dieses Reagenz nutzlich fur die Entwicklung von Linkern in Antikérper-Wirkstoff-Konjugaten
(ADCs) und PROTACSs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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